

what is the chemical structure of Heterophos

Author: BenchChem Technical Support Team. **Date:** December 2025

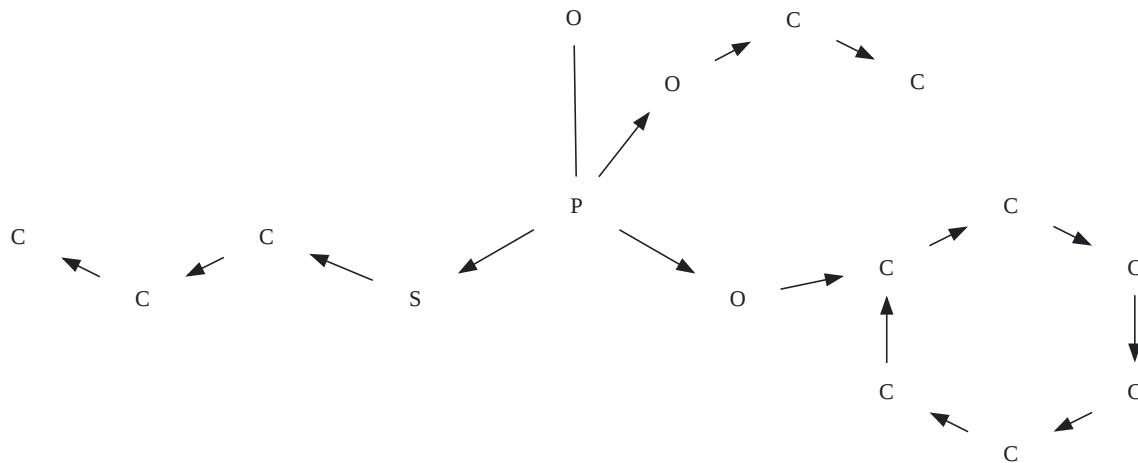
Compound of Interest

Compound Name: *Heterophos*

Cat. No.: *B1199878*

[Get Quote](#)

An In-depth Technical Guide to Heterophos


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organophosphate pesticide **Heterophos**, including its chemical structure, physicochemical properties, mechanism of action, toxicological data, and relevant experimental protocols.

Core Chemical Information

Heterophos, identified by the CAS number 40626-35-5, is an organophosphorus pesticide. Its chemical name is O-ethyl O-phenyl S-propyl phosphorothioate.

Chemical Structure:

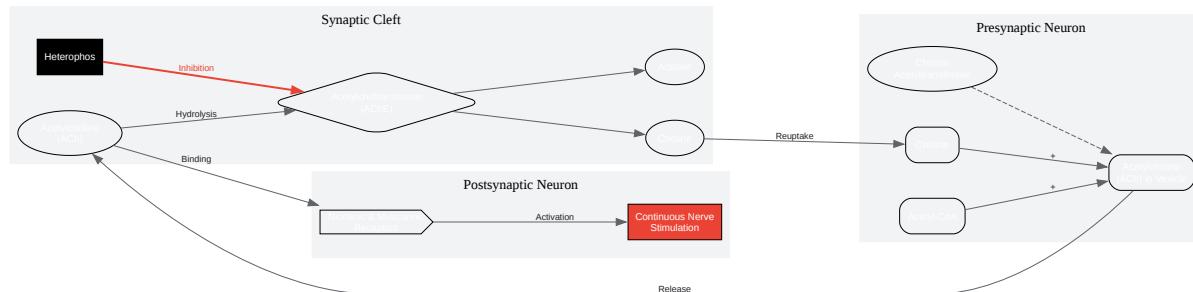
[Click to download full resolution via product page](#)

Caption: Chemical structure of **Heterophos**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Heterophos**.

Property	Value
IUPAC Name	O-ethyl O-phenyl S-propyl phosphorothioate
CAS Number	40626-35-5
Chemical Formula	C ₁₁ H ₁₇ O ₃ PS
Molecular Weight	260.29 g/mol
Appearance	Neat
SMILES	CCCSP(=O)(OCC)Oc1ccccc1
InChI Key	XRAFOYUFLGWMQB-UHFFFAOYSA-N


Mechanism of Action: Acetylcholinesterase Inhibition

Heterophos, like other organophosphate pesticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses.

By irreversibly binding to the serine hydroxyl group at the active site of AChE, **Heterophos** prevents the breakdown of acetylcholine. The resulting accumulation of ACh in the synaptic cleft leads to hyperstimulation of muscarinic and nicotinic receptors, causing a cholinergic crisis. This manifests as a wide range of symptoms, from overstimulation of smooth muscles and glands to paralysis of skeletal muscles, ultimately leading to respiratory failure and death in target organisms.

Signaling Pathway Diagram

The following diagram illustrates the disruption of the acetylcholine signaling pathway by **Heterophos**.

[Click to download full resolution via product page](#)

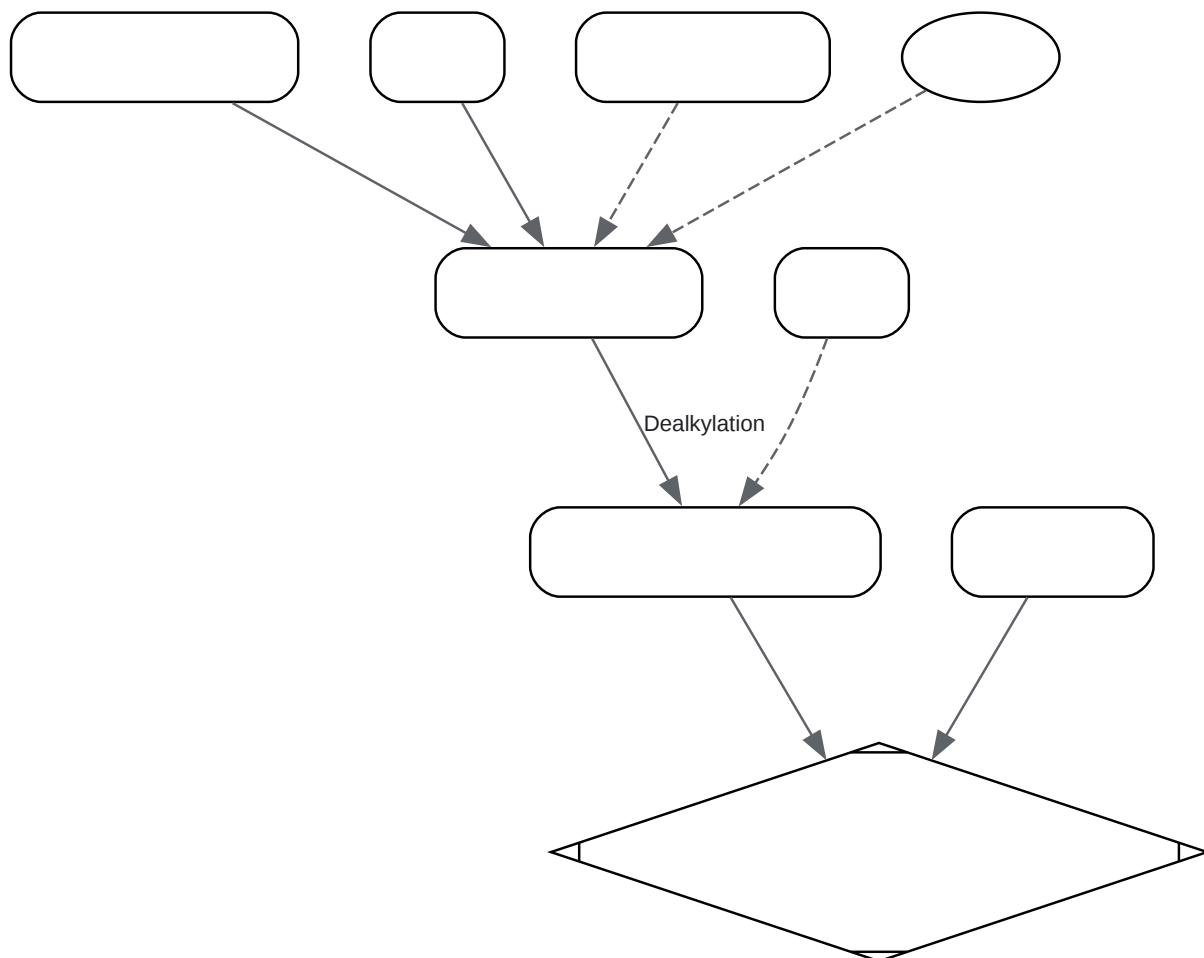
Caption: Disruption of Acetylcholine Signaling by **Heterophos**.

Toxicological Data

The acute toxicity of a chemical is often expressed as the LD50 (Lethal Dose, 50%), which is the dose required to kill half the members of a tested population after a specified test duration.

Parameter	Value	Species	Route
LD50	< 2500 mg/kg (Estimated)	Rat	Oral

Note: A specific LD50 value for **Heterophos** was not found in the available literature. The value provided is an estimation based on the general toxicity of organophosphate pesticides. Wastes with an oral LD50 of less than 2500 mg/kg are generally considered hazardous.


Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Heterophos** are not readily available in public literature. However, general methodologies for the synthesis of related phosphorothioates and the analysis of organophosphate pesticides can be adapted.

Synthesis of O-Alkyl O-Aryl S-Alkyl Phosphorothioates (General Method)

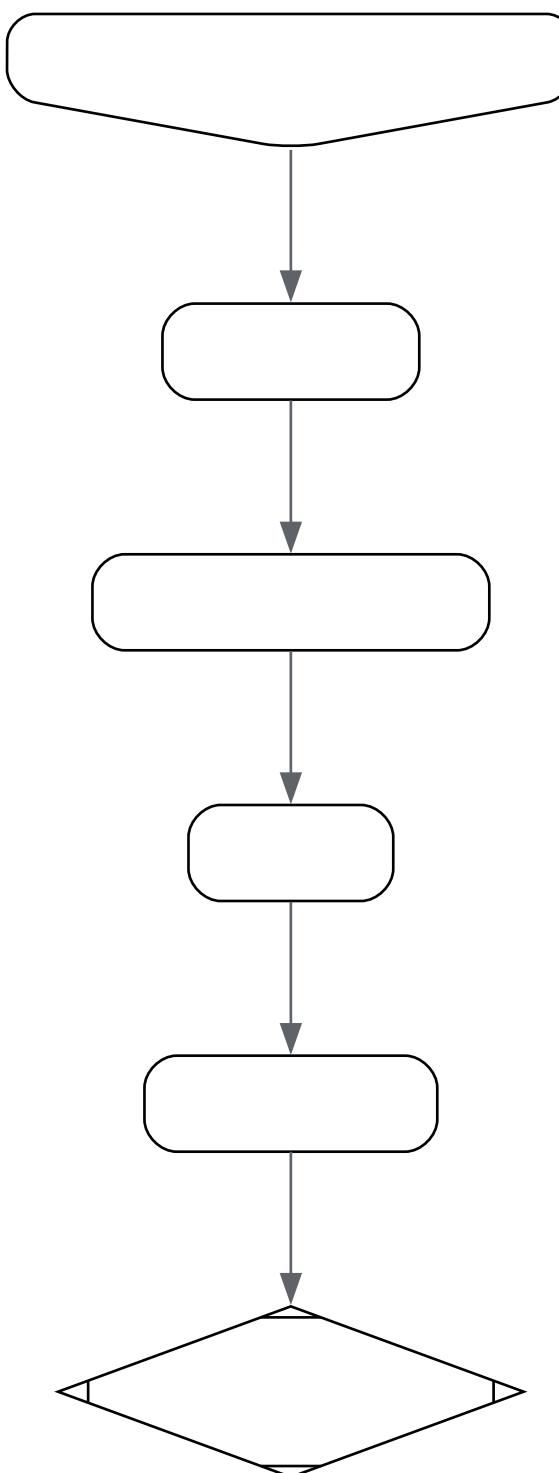
A common method for synthesizing asymmetrical phosphorothioates involves a multi-step process. One potential route, adapted from known syntheses of similar compounds, is outlined below. This is a generalized procedure and would require optimization for the specific synthesis of **Heterophos**.

Workflow for a Potential Synthesis Route:

[Click to download full resolution via product page](#)

Caption: Potential Synthesis Workflow for **Heterophos**.

Procedure Outline:


- Reaction of O,O-diethylthiophosphoryl chloride with phenol: In the presence of an acid-binding agent like sodium hydroxide and a suitable catalyst, O,O-diethylthiophosphoryl chloride is reacted with phenol to form O,O-diethyl O-phenyl phosphorothioate.
- Dealkylation: The resulting intermediate undergoes a dealkylation reaction, often in the presence of an amine, to yield O-ethyl O-phenyl ammonium phosphorothioate.
- Alkylation: The dealkylated intermediate is then concentrated and reacted with a propylating agent, such as propyl bromide, to introduce the S-propyl group, yielding the final product, **Heterophos**.

Disclaimer: This is a generalized synthetic route and should not be attempted without a thorough literature review and appropriate safety precautions. The specific reaction conditions, including solvents, temperatures, and catalysts, would need to be determined experimentally.

Analytical Methods for Organophosphate Pesticides

The analysis of organophosphate pesticides like **Heterophos** in various environmental and biological matrices typically involves extraction followed by chromatographic separation and detection.

General Analytical Workflow:

[Click to download full resolution via product page](#)

Caption: General Analytical Workflow for **Heterophos**.

Key Steps:

- Sample Preparation and Extraction: The initial step involves extracting **Heterophos** from the sample matrix. Common techniques include liquid-liquid extraction (LLE) for water samples and solid-phase extraction (SPE) for various matrices. For solid samples like soil or tissue, a solvent extraction, possibly aided by sonication or homogenization, is typically employed.
- Cleanup: The crude extract often contains co-extracted interfering substances. A cleanup step, such as column chromatography using adsorbents like silica gel or Florisil, is necessary to remove these interferences.
- Concentration: The cleaned-up extract is usually concentrated to a smaller volume to enhance the sensitivity of the analytical method.
- Instrumental Analysis: The final determination and quantification of **Heterophos** are performed using chromatographic techniques coupled with sensitive detectors.
 - Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile organic compounds like organophosphate pesticides. It offers excellent separation and definitive identification based on the mass spectrum.
 - High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method is suitable for less volatile or thermally labile compounds and also provides high sensitivity and selectivity.

The choice of the specific method and its parameters (e.g., column type, mobile phase, temperature program) would depend on the sample matrix and the required detection limits.

- To cite this document: BenchChem. [what is the chemical structure of Heterophos]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1199878#what-is-the-chemical-structure-of-heterophos>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com